![molecular formula C15H14OS B12842801 1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one
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Overview
Description
1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one is an organic compound with the molecular formula C15H14OS. It is also known as 4-(Methylthio)acetophenone. This compound is characterized by the presence of a biphenyl structure with a methylthio group attached to one of the phenyl rings and an ethanone group attached to the other phenyl ring. It appears as a white to off-white crystalline powder and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(methylthio)acetophenone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylthio and ethanone groups allows for interactions with various molecular targets, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
4-(Methylthio)acetophenone: Shares the methylthio group but lacks the biphenyl structure.
4-Methylacetophenone: Contains a methyl group instead of a methylthio group.
Biphenyl-4-carboxaldehyde: Has a formyl group instead of an ethanone group.
Uniqueness: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one is unique due to the combination of the biphenyl structure with both a methylthio and an ethanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one, also known as 4-(methylthio)acetophenone, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C15H14OS
- Molecular Weight: 246.34 g/mol
- IUPAC Name: this compound
- CAS Number: 1778-09-2
Structure
The structure of the compound can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that derivatives of acetophenone compounds exhibit significant anticancer activities. For instance, a study evaluated various compounds against human cancer cell lines such as HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer). The findings revealed that certain derivatives showed promising cytotoxic effects with IC50 values ranging from 3.25 to 9.15 μM, outperforming traditional chemotherapeutics like colchicine .
Table 1: Cytotoxic Activity of Compounds Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Colchicine | HCT-116 | 7.40 |
Colchicine | HepG-2 | 9.32 |
Colchicine | MCF-7 | 10.41 |
Compound VI | HCT-116 | 4.83 |
Compound VI | HepG-2 | 3.25 |
Compound VI | MCF-7 | 6.11 |
The anticancer activity is primarily attributed to the ability of these compounds to inhibit tubulin polymerization, which is crucial for microtubule dynamics during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate varying degrees of bioavailability and clearance rates. For example, one study reported that a related compound had a bioavailability of only 21%, highlighting the need for further optimization in drug formulation .
Table 2: Pharmacokinetic Parameters of Related Compounds
Compound | Route | Bioavailability (%) | Clearance (L/h/kg) |
---|---|---|---|
Compound A | IV | 66 | 0.5 |
Compound B | PO | 21 | 0.3 |
Study on BCL6 Inhibition
A recent investigation into BCL6 inhibitors highlighted the potential of biphenyl derivatives in targeting oncogenic pathways. The study utilized in vivo models to assess the efficacy of these compounds, noting that they exhibited significant inhibition of tumor growth without severe toxicity .
Antiviral Activity
Another area of research focused on the antiviral properties of similar compounds against HIV. Although specific activity against HIV was not noted for this particular compound, structural analogs demonstrated moderate activity, suggesting potential avenues for further exploration in antiviral therapies .
Properties
Molecular Formula |
C15H14OS |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[4-(4-methylsulfanylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14OS/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3 |
InChI Key |
ORXCVHABGOLGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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